molecular formula C14H14OS2 B12561864 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one CAS No. 154051-57-7

1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one

Cat. No.: B12561864
CAS No.: 154051-57-7
M. Wt: 262.4 g/mol
InChI Key: OYKUQQBAVIQJLF-UHFFFAOYSA-N
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Description

1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one is an organic compound characterized by the presence of a dithiane ring and a phenyl group attached to a butenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a dithiane ring by the condensation of the dithiol with the carbonyl compound. Common catalysts used in this reaction include yttrium triflate and tungstophosphoric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: NaBH4, LiAlH4

    Substitution: RLi, RMgX, RCuLi

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons .

Scientific Research Applications

1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one involves its interaction with various molecular targets and pathways. The dithiane ring can act as a nucleophile, participating in substitution and addition reactions. The phenyl group contributes to the compound’s stability and reactivity by providing resonance stabilization. The compound’s ability to undergo oxidation and reduction reactions also plays a crucial role in its chemical behavior .

Comparison with Similar Compounds

Uniqueness: 1-(1,3-Dithian-2-ylidene)-4-phenylbut-3-en-2-one is unique due to its combination of a dithiane ring and a phenylbutenone structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and materials science.

Properties

CAS No.

154051-57-7

Molecular Formula

C14H14OS2

Molecular Weight

262.4 g/mol

IUPAC Name

1-(1,3-dithian-2-ylidene)-4-phenylbut-3-en-2-one

InChI

InChI=1S/C14H14OS2/c15-13(11-14-16-9-4-10-17-14)8-7-12-5-2-1-3-6-12/h1-3,5-8,11H,4,9-10H2

InChI Key

OYKUQQBAVIQJLF-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=CC(=O)C=CC2=CC=CC=C2)SC1

Origin of Product

United States

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